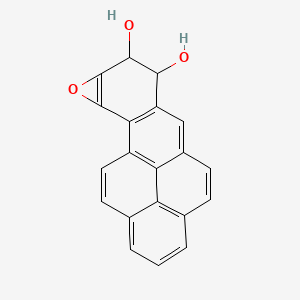
7,8-Dihydroxy-9,10-epoxy-7,8-dihydrobenzo(a)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol is a complex organic compound with the molecular formula C20H14O3 It is known for its intricate structure, which includes multiple aromatic rings and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol typically involves multi-step organic reactions. One common method includes the cyclization of polycyclic aromatic hydrocarbons followed by epoxidation. The reaction conditions often require the use of strong oxidizing agents and catalysts to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced, it involves large-scale organic synthesis techniques, often in specialized chemical reactors that can maintain the necessary temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can break the oxirane ring, leading to the formation of diols.
Substitution: Aromatic substitution reactions can occur on the benzene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology: Investigated for its potential interactions with biological molecules, including DNA and proteins.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol involves its ability to intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations, making it a compound of interest in cancer research. The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with similar structural features.
7,8-Dihydroxybenzo[a]pyrene: A derivative of benzo[a]pyrene with hydroxyl groups at positions 7 and 8.
9,10-Epoxybenzo[a]pyrene: Another derivative with an epoxide group at positions 9 and 10.
Uniqueness
7,8-Dihydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol is unique due to its specific combination of aromatic rings and the oxirane group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
72485-26-8 |
|---|---|
Molecular Formula |
C20H12O3 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),3(5),9,11,13(21),14,16,18-nonaene-6,7-diol |
InChI |
InChI=1S/C20H12O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-18,21-22H |
InChI Key |
CTXVUJJABIHCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6=C(O6)C(C5O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


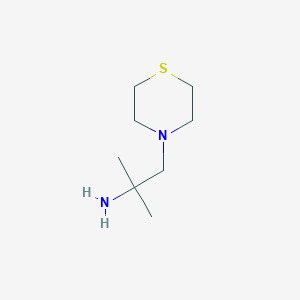
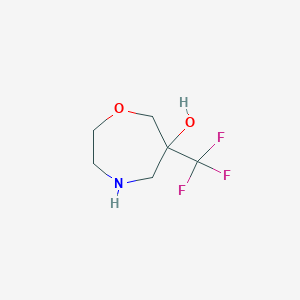
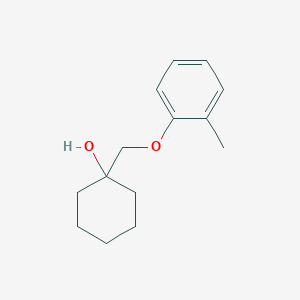
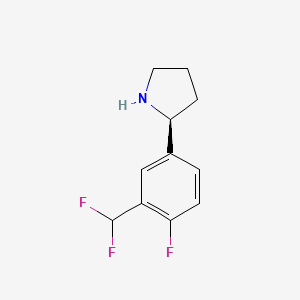
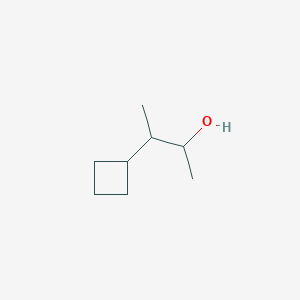
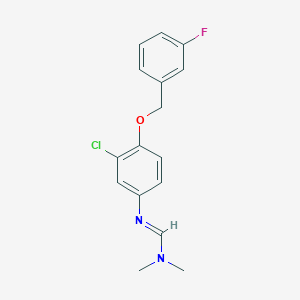
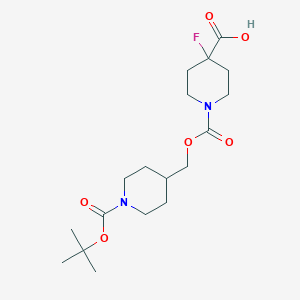
![1,3-Bis(4-iodophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331067.png)
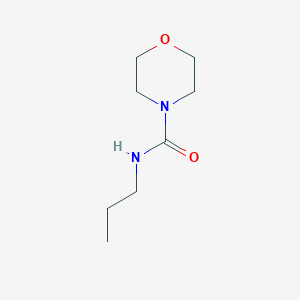
![Methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13331073.png)
![1-(Bromomethyl)spiro[4.4]nonane](/img/structure/B13331076.png)
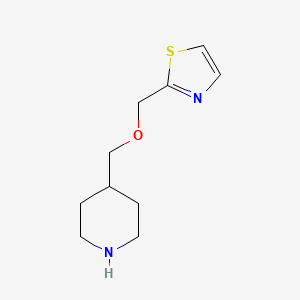
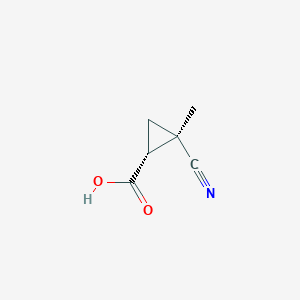
![3-Iodo-5,5-dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13331115.png)
